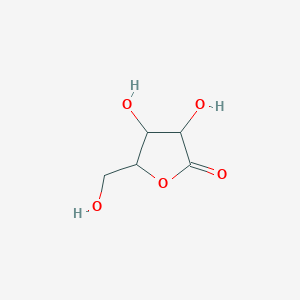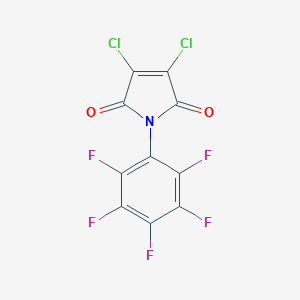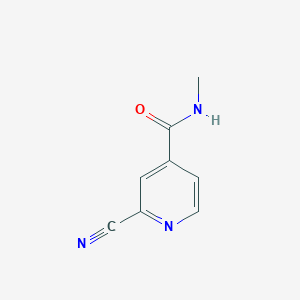
2-cyano-N-methylpyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-N-methylpyridine-4-carboxamide is a chemical compound that is widely used in scientific research for its unique properties. It is a heterocyclic compound that has a cyano group and a carboxamide group attached to a pyridine ring. This compound has several applications in the field of medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 2-cyano-N-methylpyridine-4-carboxamide is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes that are involved in the biosynthesis of nucleic acids. This leads to the inhibition of DNA and RNA synthesis, which ultimately results in the inhibition of cell growth and division.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-cyano-N-methylpyridine-4-carboxamide are dependent on the concentration and duration of exposure. At low concentrations, this compound has been reported to have antioxidant properties. At higher concentrations, it has been shown to induce apoptosis in cancer cells. This compound has also been reported to have immunomodulatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-cyano-N-methylpyridine-4-carboxamide in lab experiments is its high purity and stability. This compound is easily synthesized and purified, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and to use appropriate safety measures to avoid any adverse effects.
Direcciones Futuras
There are several future directions for the use of 2-cyano-N-methylpyridine-4-carboxamide in scientific research. One potential application is in the development of new antitumor agents. This compound has been shown to have selective cytotoxicity towards cancer cells, which makes it a promising candidate for further investigation. Another potential application is in the development of new immunomodulatory agents. This compound has been shown to have immunomodulatory effects, which could be useful in the treatment of autoimmune disorders. Additionally, this compound could be used as a probe to study the binding interactions of proteins and nucleic acids, which could provide insights into the molecular mechanisms of various biological processes.
Conclusion:
In conclusion, 2-cyano-N-methylpyridine-4-carboxamide is a chemical compound that has several applications in scientific research. It is easily synthesized and purified, which makes it a cost-effective option for researchers. This compound has been shown to have antitumor, antiviral, and antifungal activities, as well as immunomodulatory effects. However, its potential toxicity should be taken into consideration when handling this compound. There are several future directions for the use of 2-cyano-N-methylpyridine-4-carboxamide in scientific research, including the development of new antitumor and immunomodulatory agents, and the study of binding interactions of proteins and nucleic acids.
Métodos De Síntesis
The synthesis of 2-cyano-N-methylpyridine-4-carboxamide involves the reaction of nicotinamide with acetic anhydride and cyanogen bromide. The reaction takes place in the presence of a catalyst such as triethylamine. The final product is obtained by recrystallization from a suitable solvent such as ethanol or ethyl acetate. The purity of the product can be determined by using techniques such as thin-layer chromatography or high-performance liquid chromatography.
Aplicaciones Científicas De Investigación
2-cyano-N-methylpyridine-4-carboxamide has several applications in scientific research. It is used as a starting material for the synthesis of various pharmaceutical compounds. It is also used as a ligand in metal-catalyzed reactions. This compound has been reported to have antitumor, antiviral, and antifungal activities. It has also been used as a probe to study the binding interactions of proteins and nucleic acids.
Propiedades
Número CAS |
161233-98-3 |
|---|---|
Nombre del producto |
2-cyano-N-methylpyridine-4-carboxamide |
Fórmula molecular |
C8H7N3O |
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
2-cyano-N-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C8H7N3O/c1-10-8(12)6-2-3-11-7(4-6)5-9/h2-4H,1H3,(H,10,12) |
Clave InChI |
DQICZEKJDDUDLO-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC(=NC=C1)C#N |
SMILES canónico |
CNC(=O)C1=CC(=NC=C1)C#N |
Sinónimos |
4-Pyridinecarboxamide,2-cyano-N-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



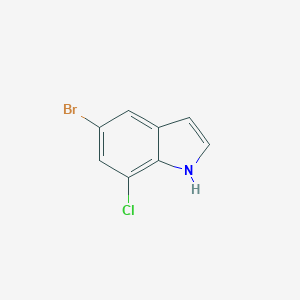
![1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde](/img/structure/B66091.png)
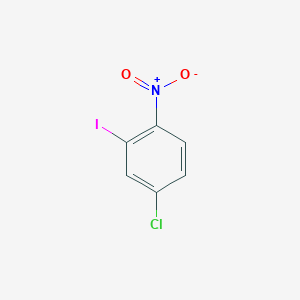
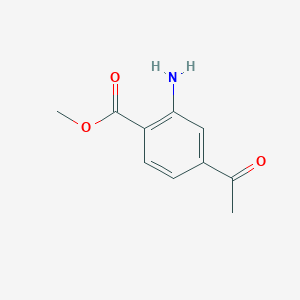
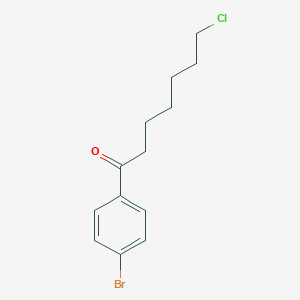
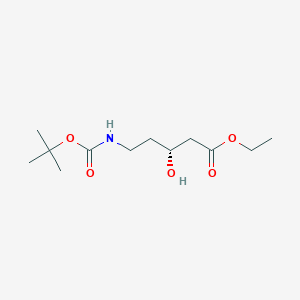
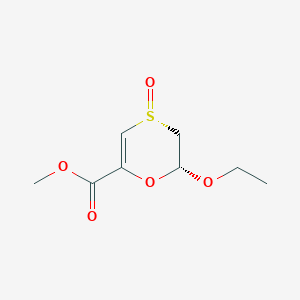
![1,2,24,24-Tetramethyl-22-(2-methylprop-1-enyl)-18,21,23,26-tetraoxa-4-azaoctacyclo[14.13.0.02,13.03,11.05,10.017,19.017,27.020,25]nonacosa-3(11),5,7,9-tetraen-16-ol](/img/structure/B66112.png)
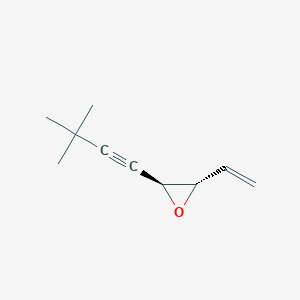
![Furo[2,3-d]pyrimidin-4(3H)-one](/img/structure/B66118.png)
![4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B66120.png)
